molecular formula C7H5N3O B1501088 [1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde CAS No. 676256-24-9

[1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde

Cat. No. B1501088
CAS RN: 676256-24-9
M. Wt: 147.13 g/mol
InChI Key: VILHVNRQIADSEZ-UHFFFAOYSA-N
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Description

“[1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde” is a derivative of the triazolopyridine class of compounds . Triazolopyridine derivatives are an important class of organic compounds employed in various biochemical, clinical, and pharmaceutical applications . They have been recognized for their antifungal, insecticidal, antibacterial, anticonvulsant, antioxidant, herbicidal properties, as well as adenosine receptors or HIF prolyl hydrolase and myeloperoxidase inhibitors .


Synthesis Analysis

A mild, efficient, and operationally simple one-pot synthesis of substituted [1,2,4]triazolo [4,3- a ]pyridines at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes has been developed .


Molecular Structure Analysis

The structural and spectroscopic properties of a new triazolopyridine derivative are described in a paper . Its FTIR spectrum was recorded in the 100–4000 cm −1 range and its FT-Raman spectrum in the range 80–4000 cm −1 . The molecular structure and vibrational spectra were analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . XRD studies revealed that the studied compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell .

Scientific Research Applications

Synthesis Methods

[1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde has been a subject of interest in the development of efficient synthesis methods. For instance, Vadagaonkar et al. (2014) reported a mild, efficient, and simple one-pot synthesis of substituted [1,2,4]triazolo[4,3-a]pyridines from 2-hydrazinopyridine and aromatic aldehydes at room temperature, highlighting its practical application in creating triazolopyridine derivatives which are significant both synthetically and biologically (Vadagaonkar et al., 2014).

Structural Characterization and Derivative Formation

Structural characterization and the formation of novel derivatives of [1,2,4]Triazolo[4,3-a]pyridine are other key areas of research. For instance, El-Kurdi et al. (2021) synthesized specific triazolopyridine derivatives, characterizing them using various methods including X-ray diffraction. This research is crucial for understanding the compound's structural properties (El-Kurdi et al., 2021).

Biological and Chemical Applications

The compound has been investigated for its potential in various biological and chemical applications. Gandikota et al. (2017) explored the synthesis of amide derivatives of [1,2,4]Triazolo[4,3-a]pyridine, noting their importance in bio-medicinal chemistry due to significant biological activities like antimicrobial and antiviral properties (Gandikota et al., 2017).

Electroluminescent Properties

Research by Kang et al. (2017) into the electroluminescent properties of [1,2,4]-triazolo[4,3-a]-pyridine-based materials for organic light-emitting diodes (OLEDs) showcases its application in advanced technology. This study highlights the material's potential in improving the performance of OLEDs (Kang et al., 2017).

Herbicidal Activities

Liu et al. (2015) conducted a study on 1,2,4-Triazolo[4,3-a]pyridine derivatives, revealing their significant herbicidal activities against various weeds. This research indicates potential agricultural applications of these compounds in weed management (Liu et al., 2015).

properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-4-6-1-2-10-5-8-9-7(10)3-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILHVNRQIADSEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NN=C2C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60665452
Record name [1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

676256-24-9
Record name [1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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